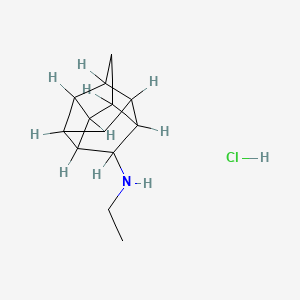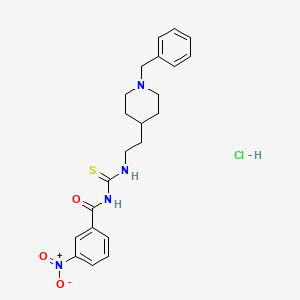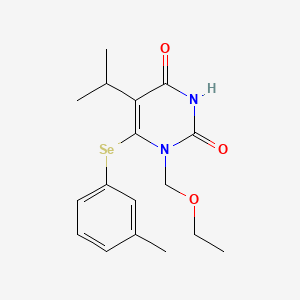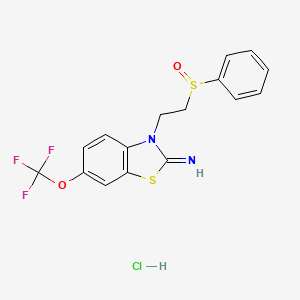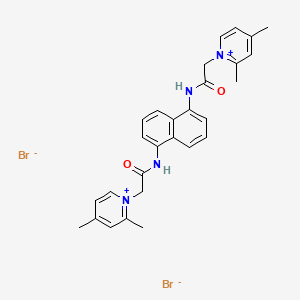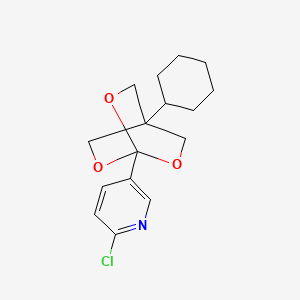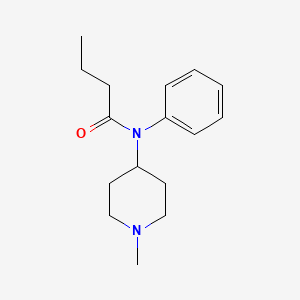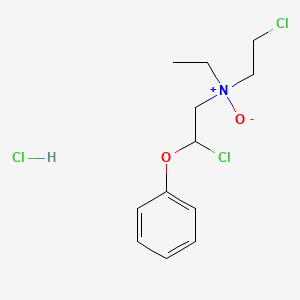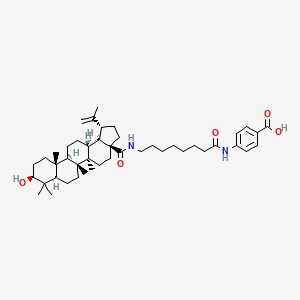
N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid is a complex organic compound that belongs to the class of lupane triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting properties worth exploring in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid typically involves multiple steps, starting from naturally occurring lupane triterpenoids. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Acylation: Formation of the 28-oyl group through acylation reactions.
Amidation: Attachment of the 8-aminooctanoyl group via amidation.
Coupling: Final coupling with 4-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Potential use in the development of new materials or chemical processes.
作用机制
The mechanism of action of N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-aminobenzoic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
Betulinic Acid: Another lupane triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and anticancer properties.
Ursolic Acid: Exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.
属性
CAS 编号 |
174740-61-5 |
|---|---|
分子式 |
C45H68N2O5 |
分子量 |
717.0 g/mol |
IUPAC 名称 |
4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]benzoic acid |
InChI |
InChI=1S/C45H68N2O5/c1-29(2)32-20-25-45(40(52)46-28-12-10-8-9-11-13-37(49)47-31-16-14-30(15-17-31)39(50)51)27-26-43(6)33(38(32)45)18-19-35-42(5)23-22-36(48)41(3,4)34(42)21-24-44(35,43)7/h14-17,32-36,38,48H,1,8-13,18-28H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t32-,33+,34-,35+,36-,38+,42-,43+,44+,45-/m0/s1 |
InChI 键 |
LYPXIRYNRFZRJX-QJWPZJBRSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=C(C=C6)C(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC6=CC=C(C=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
